Uridine, uridylyl-(3'.5')-, ammonium salt

Description

Overview of Dinucleotides and Their Significance in Nucleic Acid Chemistry

Dinucleotides are fundamental structural units of nucleic acids, such as DNA and RNA. They consist of two nucleotide units linked together by a phosphodiester bond. jenabioscience.com In the context of RNA, these nucleotides are ribonucleotides, each containing a ribose sugar, a phosphate (B84403) group, and one of four nitrogenous bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or uracil (B121893) (U).

The linkage in naturally occurring RNA is typically a 3'-5' phosphodiester bond, which connects the 3' hydroxyl group of one nucleotide's ribose sugar to the 5' hydroxyl group of the next. Dinucleotides are the simplest models that can exhibit one of the most critical interactions for nucleic acid stability: base stacking. oup.comnih.gov This phenomenon, where adjacent bases stack on top of each other, is a dominant stabilizing force in the structure of larger nucleic acid molecules. oup.com By studying dinucleotides, researchers can investigate these fundamental interactions and the dynamic "breathing" fluctuations of nucleic acids in a simplified system, avoiding the complexities of the full double helix, such as inter-base hydrogen bonding and cooperative melting. oup.comnih.gov

Historical Context of Uridylyluridine (UpU) Studies in Biochemistry

The study of dinucleotides like Uridylyl(3′→5′)uridine, commonly abbreviated as UpU, is intrinsically linked to the history of RNA research. In the mid-20th century, as scientists worked to unravel the structure and function of RNA, they developed methods to break down the long polymer into smaller, more manageable fragments. Enzymatic and chemical digestion of RNA yielded a mixture of mononucleotides, dinucleotides, and short oligonucleotides.

The isolation and characterization of these fragments were crucial early steps in sequencing RNA and understanding its primary structure. UpU, being one of the 16 possible dinucleotide combinations in RNA, was among the fragments studied to determine base composition and nearest-neighbor frequencies. These early studies provided the foundational knowledge for understanding how RNA folds into complex three-dimensional structures to perform its diverse biological roles, including acting as a messenger (mRNA), a component of ribosomes (rRNA), and a carrier of amino acids (tRNA).

Role of Ammonium (B1175870) Salts in the Isolation and Handling of Dinucleotides

Ammonium salts are integral to the purification and handling of dinucleotides and other nucleic acids for several key reasons. alfa-chemistry.com Their primary role is in purification protocols, including precipitation and chromatography.

Precipitation : Ammonium acetate (B1210297) is often used with ethanol (B145695) to precipitate nucleic acids from a solution. The positive ammonium ions (NH₄⁺) neutralize the negative charge of the phosphate backbone of the dinucleotide, reducing its solubility in the ethanol/water mixture and causing it to precipitate. A significant advantage of using ammonium acetate is that it is highly volatile, allowing it to be easily removed from the purified DNA or RNA sample by vacuum centrifugation (speedvac). researchgate.net

Chromatography : Ammonium salts are widely used as components of elution buffers in ion-exchange chromatography. mdpi.com This technique separates molecules based on their net charge. The negatively charged dinucleotides bind to a positively charged resin, and a gradient of increasing salt concentration (e.g., ammonium bicarbonate or ammonium acetate) is used to elute the bound molecules. mdpi.comnih.gov The salt ions compete with the dinucleotides for binding to the resin, allowing for their controlled release and separation. mdpi.com

The use of ammonium salts provides a stable, easily handled form of the dinucleotide for storage and subsequent use in enzymatic reactions or biophysical analyses, where the presence of other metal ions might interfere. researchgate.net

Current Research Landscape for Uridylyluridine Ammonium Salt

Uridylyluridine ammonium salt continues to be a relevant compound in modern biochemical research. It is commercially available as a high-purity biochemical reagent for laboratory use. scbt.comscbt.com Its primary applications fall into several categories:

Structural Studies : As a simple, defined model of an RNA segment, UpU is used in biophysical techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography to study RNA conformation, the dynamics of the phosphodiester backbone, and the influence of base stacking on local structure.

Enzyme Assays : It can serve as a substrate or a standard for enzymes that recognize or cleave RNA, such as ribonucleases (RNases). Researchers can use UpU to characterize the kinetics and specificity of these enzymes.

Synthetic Biology : Uridylyluridine can be used as a building block in the chemical or enzymatic synthesis of longer, custom-designed RNA oligonucleotides for applications in RNA interference (RNAi), aptamer development, and the construction of ribozymes.

Model for Atypical Linkages : While the 3'-5' linkage is canonical, the 2'-5' linked isomer of UpU is also an important research tool. scbt.com 2'-5' linked oligonucleotides are involved in the interferon antiviral response in higher eukaryotes, making the Uridylyl(2′→5′)uridine dinucleotide a key compound for studying this pathway. scbt.comchemical-suppliers.eu

Data Tables

Table 1: Chemical Properties of Uridylyl(3′→5′)uridine Ammonium Salt

| Property | Value | Source(s) |

| CAS Number | 27552-95-0 | scbt.com |

| Molecular Formula | C₁₈H₂₃N₄O₁₄P•xNH₃ | scbt.com |

| Molecular Weight | 550.37 g/mol (free acid basis) | scbt.com |

| Synonym | UpU Ammonium Salt | scbt.com |

| Storage Temperature | -20°C | chemical-suppliers.eu |

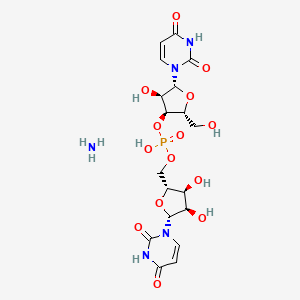

Structure

2D Structure

Properties

CAS No. |

21052-35-7 |

|---|---|

Molecular Formula |

C18H26N5O14P |

Molecular Weight |

567.4 g/mol |

IUPAC Name |

azanium [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |

InChI Key |

VPXDHZMLJOJKOX-ZNFCZCJPSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |

Origin of Product |

United States |

Synthetic Methodologies for Uridylyluridine Ammonium Salt

Classical Synthetic Approaches to Dinucleotides

Classical methods for dinucleotide synthesis have traditionally been divided into solution-phase and solid-phase strategies, both of which have been instrumental in the advancement of nucleic acid chemistry.

Solution-phase synthesis represents the foundational approach to creating dinucleotides. These methods involve the reaction of nucleotide precursors in a homogenous solution, often requiring meticulous purification after each step.

One of the earliest and most significant approaches is the phosphodiester method , which involves the condensation of a 5'-protected nucleoside with a 3'-protected nucleoside-5'-phosphate. A condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates the formation of the phosphodiester bond.

A more refined technique is the phosphotriester method . This strategy improves upon the phosphodiester approach by protecting the phosphate (B84403) group, rendering the intermediate less polar and more soluble in organic solvents, which simplifies purification by chromatography. The protecting groups on the phosphate are removed in the final steps of the synthesis.

The phosphoramidite (B1245037) method has become one of the most efficient and widely used strategies for oligonucleotide synthesis in solution. nih.gov This approach involves the activation of a nucleoside phosphoramidite monomer by a weak acid, such as tetrazole, which then reacts with the free 5'-hydroxyl group of another nucleoside. The resulting phosphite (B83602) triester is then oxidized to the more stable phosphate triester. wikipedia.org This method is celebrated for its high coupling efficiency and rapid reaction times. wikipedia.org

| Method | Key Reagents | Intermediate | Key Advantages |

| Phosphodiester | 5'-Protected Nucleoside, 3'-Protected Nucleoside-5'-Phosphate, DCC | Phosphodiester | Foundational method |

| Phosphotriester | Protected Nucleosides, Phosphorylating Agent, Coupling Agent | Phosphotriester | Improved solubility and purification |

| Phosphoramidite | Nucleoside Phosphoramidite, Tetrazole, Oxidizing Agent (e.g., Iodine) | Phosphite triester | High coupling efficiency, fast reactions wikipedia.org |

This table summarizes key aspects of classical solution-phase dinucleotide synthesis strategies.

Solid-phase synthesis revolutionized the creation of oligonucleotides by anchoring the initial nucleoside to an insoluble polymer support. atdbio.com This innovation simplifies the entire process by allowing excess reagents and by-products to be washed away by filtration after each reaction step, eliminating the need for complex purification of intermediates. atdbio.com

The general cycle for solid-phase synthesis, particularly using the prevalent phosphoramidite chemistry, involves four main steps: wikipedia.org

De-blocking (Detritylation): The removal of the 5'-hydroxyl protecting group (commonly a dimethoxytrityl, DMT, group) from the support-bound nucleoside using a mild acid. wikipedia.org

Coupling: The addition of the next nucleoside phosphoramidite monomer and an activator (like tetrazole) to couple with the newly freed 5'-hydroxyl group. wikipedia.org

Capping: The unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final sequence. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. wikipedia.orgatdbio.com

This cycle is repeated until the desired dinucleotide sequence is assembled. Finally, the completed molecule is cleaved from the solid support, and all remaining protecting groups are removed. Common solid supports include controlled-pore glass (CPG) and polystyrene. atdbio.com

Advanced Methodologies for UpU Ammonium (B1175870) Salt Preparation

More recent advancements have focused on leveraging the specificity and efficiency of enzymes, either alone or in combination with chemical steps, to overcome some of the limitations of purely chemical syntheses, such as the need for extensive protecting group manipulation.

Enzymes offer unparalleled specificity in forming phosphodiester bonds, making them attractive tools for dinucleotide synthesis. Various enzymes, such as ligases and polymerases, can catalyze the formation of these linkages. For the synthesis of uridylyluridine, enzymes like RNA ligases could theoretically be used to join two uridine (B1682114) monophosphate molecules.

Another potential enzymatic route involves UTP-glucose-1-phosphate uridylyltransferase (also known as UDP-glucose pyrophosphorylase). This enzyme typically catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose. nih.gov Research has explored the use of substrate analogs with this and similar enzymes to form novel dinucleotide-like structures. tamu.edu By manipulating the substrates and enzyme conditions, it is possible to direct the synthesis towards the desired UpU product.

| Enzyme Class | Typical Reaction | Potential for UpU Synthesis |

| RNA Ligase | Joins single-stranded RNA fragments | Direct ligation of two uridine mononucleotides |

| Pyrophosphorylase | UTP + Sugar-1-Phosphate → UDP-Sugar + PPi | Reaction of UTP with a uridine monophosphate analog |

This table outlines potential enzymatic strategies for the synthesis of Uridylyluridine.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods. mdpi.com This hybrid approach can streamline the synthesis process, offering high yields and stereoselectivity. For instance, a nucleoside can be chemically modified with protecting groups to allow for specific reactions, and then an enzyme can be used for the key bond-forming step. researchgate.net

A possible chemo-enzymatic route to UpU could involve:

Chemical Synthesis of specifically protected uridine monomers. For example, protecting the 2' and 3' hydroxyls of one uridine unit while leaving the 5' hydroxyl free, and preparing a uridine 5'-triphosphate (UTP) as the second unit.

Enzymatic Coupling using a suitable enzyme, such as a polymerase or transferase, to catalyze the regioselective formation of the phosphodiester bond between the two prepared monomers.

Chemical Deprotection to remove the protecting groups and yield the final UpU ammonium salt.

This approach leverages the efficiency of chemical synthesis for creating building blocks and the precision of enzymes for the critical coupling reaction. nih.gov

A critical challenge in dinucleotide synthesis is achieving regioselectivity—ensuring the phosphodiester bond forms exclusively at the desired positions (e.g., 3'-5' linkage) and not at other available hydroxyl groups (e.g., 2'-5' linkage).

In chemical synthesis, regioselectivity is achieved through the use of orthogonal protecting groups. By selectively protecting the 2' and 5' hydroxyls, the 3' hydroxyl is left available to react, directing the formation of the desired 3'-5' bond.

Enzymatic methods inherently offer high regioselectivity. nih.gov Enzymes that synthesize nucleic acids are evolved to form specific linkages, and this natural specificity can be harnessed for synthetic purposes. For example, RNA polymerases are exquisitely designed to create 3'-5' phosphodiester bonds. By selecting the appropriate enzyme, the synthesis can be directed to produce a single, desired isomer of uridylyluridine with high fidelity.

Purification and Isolation Protocols for Uridylyluridine Ammonium Salt

Following synthesis, the crude product contains the target uridylyluridine dinucleotide as well as truncated sequences, unreacted monomers, and residual protecting groups. Therefore, a robust purification strategy is essential to isolate the desired compound in high purity.

Anion Exchange Chromatography for Ammonium Salt Forms

Anion exchange chromatography (AEX) is a highly effective method for the purification of oligonucleotides, including uridylyluridine. bio-works.combio-works.com This technique separates molecules based on their net negative charge, which in the case of oligonucleotides, is determined by the number of phosphate groups in the backbone. bio-works.com

The crude mixture is loaded onto a positively charged anion exchange resin. A salt gradient, commonly using a volatile buffer such as ammonium bicarbonate, is then applied to elute the bound molecules. nih.gov The principle of separation is that molecules with a greater negative charge will bind more tightly to the resin and thus require a higher salt concentration for elution. This allows for the separation of the full-length product from shorter, failure sequences. The use of ammonium bicarbonate is advantageous as it can be easily removed by lyophilization, yielding the purified oligonucleotide as its ammonium salt. nih.gov

A generic protocol for the anion exchange purification of nucleotides has been described, which can be adapted for uridylyluridine ammonium salt. nih.gov

Table 1: Illustrative Anion Exchange Chromatography Parameters for Nucleotide Purification

| Parameter | Condition |

|---|---|

| Stationary Phase | Strong anion exchange resin (e.g., quaternary ammonium functionalized) |

| Mobile Phase A | Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8) |

| Mobile Phase B | High ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, or 1 M Ammonium Bicarbonate) |

| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B |

| Detection | UV absorbance at 260 nm |

This table presents a general set of conditions that would be optimized for the specific separation of uridylyluridine.

Other Chromatographic Techniques for Product Isolation

While anion exchange chromatography is a primary method, other chromatographic techniques can also be employed for the purification of uridylyluridine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. For oligonucleotides, the hydrophobicity is influenced by the nucleobases and any remaining protecting groups. RP-HPLC is particularly useful for separating the desired product from more hydrophobic, partially protected failure sequences. Often, a combination of anion exchange and reversed-phase chromatography is used to achieve very high purity. bio-works.com The use of ammonium bicarbonate as a mobile phase additive in RP-HPLC has also been explored for the analysis of therapeutic oligonucleotides, offering compatibility with mass spectrometry. ymcamerica.com

Table 2: Comparison of Chromatographic Purification Techniques for Uridylyluridine

| Technique | Principle of Separation | Primary Application |

|---|---|---|

| Anion Exchange Chromatography | Net negative charge (number of phosphate groups) | Separation of full-length product from shorter sequences. |

| Reversed-Phase HPLC | Hydrophobicity | Removal of hydrophobic impurities and failure sequences with protecting groups. |

Chemical Derivatization and Modification Strategies of Uridylyluridine Ammonium Salt

Protection Group Chemistry in UpU Synthesis

The synthesis and modification of oligonucleotides like UpU necessitate the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. jocpr.com The choice of protecting groups is critical and depends on their stability, ease of introduction and removal, and compatibility with other reagents. jocpr.com

Application of Tert-Butyldimethylsilyl (TBDMS) Groups for Hydroxyl Protection

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions in organic synthesis, particularly in the chemistry of nucleosides and nucleotides. ontosight.aiontosight.ai Its steric bulk provides effective protection against a variety of reaction conditions. ontosight.ai

The TBDMS group is typically introduced by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444). ontosight.ai This silyl (B83357) ether is stable under basic and neutral conditions but can be readily cleaved under acidic conditions or by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). ontosight.ailibretexts.org In the context of UpU synthesis, TBDMS groups are instrumental in protecting the 2'-hydroxyl groups of the ribose moieties, a crucial step in constructing the phosphodiester backbone. ontosight.ailibretexts.org The stability of the TBDMS group allows for subsequent chemical transformations at other positions of the UpU molecule without affecting the protected hydroxyls. ontosight.ai

A streamlined, two-step synthesis method has been developed for producing TBDMS-protected C1-substituted sorbic alcohol derivatives from sorbaldehyde, which could be adapted for similar protections in nucleotide chemistry. westmont.edu This process combines a Grignard reaction with Corey's silyl ether protection protocol and avoids the need for time-consuming purification steps. westmont.edu

Table 1: Properties of the TBDMS Protecting Group

| Property | Description |

| Structure | A silicon atom bonded to a tert-butyl group and two methyl groups. ontosight.ai |

| Introduction | Reaction with TBDMSCl and a base (e.g., imidazole). ontosight.ai |

| Stability | Stable under basic and neutral conditions. ontosight.ai |

| Cleavage | Acidic conditions or fluoride ion sources (e.g., TBAF). ontosight.ailibretexts.org |

| Application | Protection of hydroxyl groups, particularly the 2'-OH in ribonucleosides. ontosight.ailibretexts.org |

Orthogonal Protection Strategies for Ribonucleotide Moieties

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. nih.govorganic-chemistry.org This is achieved by using protecting groups that are cleaved under different and non-interfering reaction conditions. nih.gov In the synthesis of complex molecules like modified UpU, orthogonal protection is essential for regioselective modifications. researchgate.net

Several protecting groups are employed in an orthogonal fashion for ribonucleotide synthesis. For instance, acid-labile groups like the dimethoxytrityl (DMT) group are commonly used for the 5'-hydroxyl protection, while base-labile acyl groups such as benzoyl (Bz) or acetyl (Ac) are used to protect the exocyclic amino functions of the nucleobases. jocpr.comlibretexts.orgumich.edu The 2'-hydroxyl group, as mentioned, is often protected with a TBDMS group, which is fluoride-labile. libretexts.org

Photolabile protecting groups, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, offer another layer of orthogonality. biosyn.com These groups are stable to both acidic and basic conditions and can be removed by irradiation with light, allowing for highly specific deprotection. biosyn.comumich.edu

Synthesis of Chemically Modified UpU Analogues

The synthesis of chemically modified UpU analogues is driven by the need to enhance the therapeutic properties of RNA-based drugs, such as their stability against nucleases and their binding affinity to target sequences. researchgate.net Modifications can be introduced at the nucleobase, the ribose ring, or the phosphate (B84403) backbone.

Alterations at the Nucleobase Moieties

Modifications to the uracil (B121893) nucleobases in UpU can significantly impact its biological activity and recognition. The imide nitrogen of uridine (B1682114) can be protected with groups like the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group, which shows good stability under various reaction conditions but can be cleaved with trifluoroacetic acid without affecting other protecting groups like Boc. nih.gov The (butylthio)carbonyl group has also been used to protect the N3-imide group of uridine. nih.gov

Studies have shown that modifications at the 5-position of uracil, such as the introduction of a fluorine or trifluoromethyl group, can enhance the binding affinity of peptide nucleic acids (PNAs) to complementary DNA and RNA. beilstein-journals.org Furthermore, the reduction of uridine to dihydrouridine, a naturally occurring modification, can be achieved through photoreduction in formamide. nih.govrsc.org This modification introduces a non-planar, non-aromatic nucleobase that can significantly alter the local RNA structure. nih.gov

Modifications of the Ribose Rings

Modifications of the ribose sugar are a common strategy to improve the properties of oligonucleotides. researchgate.net The most prevalent modifications occur at the 2'-position of the ribose. researchgate.netnih.gov The 2'-hydroxyl group can be replaced with a 2'-O-methyl (2'-O-Me), 2'-fluoro (2'-F), or 2'-O-(2-methoxyethyl) (MOE) group. researchgate.netbiorxiv.org These modifications generally increase the stability of the oligonucleotide against nuclease degradation and can modulate its binding affinity. researchgate.net

Constraining the conformation of the ribose ring through modifications can also have a profound effect on the properties of the nucleotide. Methanocarba analogues, where the ribose is replaced by a fused cyclopropane (B1198618) and cyclopentane (B165970) ring system, lock the sugar into a specific "Northern" (N) or "Southern" (S) conformation. nih.gov Studies on P2Y receptors have shown that the (N)-methanocarba modification can enhance the potency of nucleotide agonists. nih.gov

Phosphate Backbone Derivatizations (e.g., Phosphorimidazolides)

The phosphodiester backbone is a primary target for modification to increase nuclease resistance. researchgate.net A well-known modification is the replacement of a non-bridging oxygen atom with sulfur to form a phosphorothioate (B77711) linkage. researchgate.net

Another important class of phosphate backbone derivatives are phosphorimidazolides. These are formed by reacting a nucleoside 5'-monophosphate with 1,1'-carbonyldiimidazole. nih.gov The resulting phosphorimidazolidate is a reactive intermediate that can be readily converted to a diphosphate (B83284) or triphosphate by reaction with inorganic phosphate or pyrophosphate, respectively. nih.gov This method is a key step in the synthesis of nucleotide analogues with modified phosphate chains. nih.gov Alkylation of the phosphate backbone has also been explored as a means of modifying DNA. nih.gov

Reactivity and Stability of Protected UpU Intermediates

The synthesis of uridylyluridine (UpU) ammonium (B1175870) salt and its derivatives is a multi-step process that relies heavily on the use of protecting groups to ensure regioselectivity and prevent undesirable side reactions. springernature.com A protected intermediate is a transient molecular entity in a reaction sequence where specific functional groups are temporarily blocked. lumenlearning.com The success of the synthesis hinges on the delicate balance between the stability of these protected intermediates throughout the various reaction steps and their reactivity under specific deprotection conditions. atdbio.com The stability ensures the integrity of the molecule during chain assembly, while controlled reactivity allows for the selective removal of protecting groups to yield the final product. atdbio.comdiva-portal.org

The reactivity of protected UpU intermediates is most critically observed during the deprotection steps. The choice of protecting group dictates the specific chemical reagents and conditions required for its removal. These intermediates must be stable enough to withstand the conditions of coupling, oxidation, and capping during oligonucleotide synthesis but reactive enough for efficient cleavage at the appropriate stage. atdbio.com

A key concept governing the utility of protected intermediates is orthogonality, which refers to the ability to remove one class of protecting groups in the presence of others. diva-portal.org This strategy allows for a stepwise and controlled deprotection sequence. For example, a 5'-hydroxyl protecting group like dimethoxytrityl (DMTr) is acid-labile and can be removed without affecting base or 2'-hydroxyl protecting groups. nih.gov Similarly, the development of groups like 2'-O-tert-butyldithiomethyl (DTM) provides orthogonality as it is stable to the conditions used for standard DNA synthesis deprotection but can be removed under specific mild conditions. diva-portal.org

Research Findings on Stability and Reactivity

Detailed studies have elucidated the stability and reactivity profiles of various protected uridine intermediates, which are crucial for synthesizing UpU.

Silyl Protecting Groups (e.g., TBDMS): The tert-butyldimethylsilyl (TBDMS) group is a common choice for 2'-OH protection. researchgate.net Its stability is pH-dependent. An unexpected finding was that the acid-catalyzed hydrolytic removal of the 2'-TBDMS group from a protected UpU dimer was fastest at low concentrations (5-10%) of acetic acid. researchgate.net This suggests a mechanism involving neighboring group participation from the adjacent 3'-5' phosphodiester group. researchgate.net In contrast, the corresponding methylphosphonate (B1257008) derivative showed much greater stability, reinforcing the role of the phosphodiester in the deprotection reaction. researchgate.net The stability is also affected by stereochemistry, as the Rp- and Sp-diastereomers of a phosphorothioate UpU dimer [U(2′-Si)psU] exhibit significantly different reaction rates during desilylation. researchgate.net

Acetal Protecting Groups (e.g., TOM, ACE): The 2'-O-Triisopropylsilyloxymethyl (TOM) group is stable to both basic and weakly acidic conditions, preventing unwanted migration, and is typically removed using tetrabutylammonium fluoride (TBAF). atdbio.com The 2'-bis(2-acetoxyethoxy)methyl (ACE) group offers a different deprotection strategy; it remains stable during synthesis but is deacylated during the final base deprotection step, forming a 2'-bis(2-hydroxyethoxy)methyl orthoester that is subsequently removed under mild acidic conditions (pH 3). atdbio.com

Trityl Protecting Groups (e.g., DMTr, MMT): The 5'-O-dimethoxytrityl (DMTr) group is standard in oligonucleotide synthesis due to its stability to basic and neutral conditions but facile removal with weak acid (e.g., 80% acetic acid or dilute trichloroacetic acid). nih.govbac-lac.gc.ca However, prolonged or harsh acid treatment can risk hydrolysis of other acid-sensitive linkages within the UpU structure, such as the anhydro linkage in cyclouridine derivatives. bac-lac.gc.ca

Uracil Base Protecting Groups: To prevent side reactions at the N3 position of the uracil ring, various protecting groups have been developed. The (Methoxyethoxy)methyl (MEM) group is one such example. springernature.com A newer group, (2,6-dichloro-4-methoxyphenyl)(2,4,6-trichlorophenyl)methoxymethyl (MDPM), has been shown to be stable under a wide variety of conditions used in synthesis but can be conveniently removed using 30% trifluoroacetic acid (TFA) in dichloromethane. nih.gov

The following tables summarize the stability and reactivity data for key protected intermediates relevant to UpU synthesis.

| Protecting Group | Protected Site | Stable Conditions | Conditions for Removal (Reactivity) | Reference |

|---|---|---|---|---|

| tert-butyldimethylsilyl (TBDMS) | 2'-OH | Standard coupling, oxidation, and basic conditions | Fluoride ions (TBAF); Mild acid (e.g., 5-10% Acetic Acid, pH 2.0 HCl) | atdbio.comresearchgate.net |

| 2'-O-Triisopropylsilyloxymethyl (TOM) | 2'-OH | Basic and weakly acidic conditions | 1 M TBAF in THF | atdbio.com |

| 2'-bis(2-acetoxyethoxy)methyl (ACE) | 2'-OH | Standard synthesis cycles; fluoride deprotection | Two-step: 1) Base deprotection (e.g., ammonia) to deacylate, 2) Mild acid (pH 3) | atdbio.com |

| Dimethoxytrityl (DMTr) | 5'-OH | Basic and neutral conditions | Weak acid (e.g., 80% acetic acid, 3% trichloroacetic acid) | nih.gov |

| (2,6-dichloro-4-methoxyphenyl)(2,4,6-trichlorophenyl)methoxymethyl (MDPM) | Uracil N3 | Stable to a wide variety of conditions for analog synthesis | 30% Trifluoroacetic Acid (TFA) in CH₂Cl₂ | nih.gov |

| Allyl | 2'-O-Carboxymethyl | Standard solid-phase oligonucleotide assembly | Pd(0) and morpholine (B109124) treatment | researchgate.net |

| Intermediate Type | Protecting Group | Key Finding | Implication for UpU Synthesis | Reference |

|---|---|---|---|---|

| U(2'-Si)pU | 2'-TBDMS | Cleavage of the 2'-silyl ether is fastest at low (5-10%) concentrations of acetic acid. | Suggests neighboring group participation from the phosphodiester backbone, allowing for finely tuned deprotection. | researchgate.net |

| U(2'-Si)psU | 2'-TBDMS | A significant difference in deprotection rate is observed between the Rp- and Sp-diastereomers of the phosphorothioate dimer. | Demonstrates that the stereoelectronic environment of the internucleotidic linkage directly impacts the stability and reactivity of the 2'-protecting group. | researchgate.net |

| 5'-O-Trityl-O²,2'-cyclouridine | 5'-Trityl | Acidic conditions required to remove the trityl group can also lead to the hydrolysis of the anhydro linkage. | Highlights the need for carefully selected, orthogonal protecting groups when synthesizing complex UpU analogs to avoid degradation of the target molecule. | bac-lac.gc.ca |

| Uridine with N3-MDPM | N3-MDPM | The MDPM group is stable to many synthetic conditions but is removed in 95% yield with 30% TFA. | Provides a robust and orthogonal protection strategy for the uracil base, enhancing synthetic possibilities. | nih.gov |

Reactivity and Mechanistic Investigations of Uridylyluridine Ammonium Salt

Hydrolysis and Cleavage Mechanisms of the Phosphodiester Bond

The stability of the phosphodiester bond in UpU is subject to cleavage through several hydrolytic mechanisms, including acid-catalyzed, base-catalyzed, and metal-ion-catalyzed pathways. These processes are crucial for understanding RNA degradation in biological and chemical systems.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of the phosphodiester bond in uridylyluridine can proceed through a mechanism involving protonation of a phosphate (B84403) oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The general mechanism for acid-catalyzed hydrolysis of phosphodiester bonds involves the formation of a pentacoordinated transition state. ufl.edu For UpU, this would entail the protonation of one of the non-bridging oxygen atoms of the phosphate group, followed by the attack of a water molecule. This leads to a trigonal bipyramidal transition state. The departure of the 5'-hydroxyl group of the second uridine (B1682114) moiety is facilitated by its protonation, making it a better leaving group.

Studies on analogues of UpU have shown that under strongly acidic conditions (pH < 2), cleavage of the phosphodiester bond becomes a predominant reaction pathway. nih.gov While detailed kinetic data for the acid-catalyzed hydrolysis of UpU ammonium (B1175870) salt specifically is not extensively documented in readily available literature, the general principles of phosphodiester bond hydrolysis under acidic conditions provide a framework for its expected reactivity. The rate of this reaction is generally slower than base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of the phosphodiester bond in RNA and its model compounds like UpU is a well-studied process. The mechanism involves the intramolecular attack of the 2'-hydroxyl group on the adjacent phosphorus atom.

In the presence of a base, the 2'-hydroxyl group of the first uridine moiety is deprotonated, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic phosphorus atom of the phosphodiester linkage. This intramolecular attack leads to the formation of a trigonal bipyramidal transition state, which then resolves into a 2',3'-cyclic phosphodiester intermediate and the departure of the 5'-hydroxyl group of the second uridine. This cyclic intermediate can then be further hydrolyzed to a mixture of 2'- and 3'-uridine monophosphates.

This intramolecular cyclization and cleavage is a key feature of RNA lability compared to DNA, which lacks the 2'-hydroxyl group. The hydroxide (B78521) ion can act as the base in this reaction, and the rate of hydrolysis is directly proportional to the hydroxide ion concentration. nih.gov This mechanism is considered a specific base-catalyzed process.

Metal-Ion Catalysis of Dinucleotide Cleavage (e.g., Zn2+)

Divalent metal ions, such as zinc (Zn2+), can significantly catalyze the cleavage of phosphodiester bonds in dinucleotides like UpU. These metal ions can function as Lewis acids, activating the phosphate group for nucleophilic attack.

In the case of Zn2+ catalysis of UpU cleavage, the metal ion can coordinate to one of the non-bridging phosphate oxygen atoms, increasing the electrophilicity of the phosphorus center. Furthermore, a Zn2+-bound hydroxide ion can act as the nucleophile, attacking the phosphorus atom. This mechanism, involving a metal-bound nucleophile, is often more efficient than catalysis by the free hydroxide ion.

Kinetic studies have been conducted on the Zn2+-catalyzed cleavage of UpU, providing insights into the reaction mechanism. The catalytic efficiency of dinuclear Zn(II) complexes has been shown to be particularly high.

| Catalyst | Substrate | kcat (s-1) | KM (M) | kcat/KM (M-1s-1) |

| Dinuclear Zn(II) Complex | UpU | - | - | - |

Note: Specific kinetic parameters can vary depending on the specific zinc complex and reaction conditions.

Enzyme Mimicry and Ribonuclease Model Systems

UpU ammonium salt serves as an excellent substrate for studying the mechanisms of ribonucleases (RNases), enzymes that catalyze the cleavage of RNA. Model systems utilizing UpU help to elucidate the catalytic strategies employed by these enzymes.

UpU Ammonium Salt as a Substrate for Ribonuclease A Model Studies

Ribonuclease A (RNase A) is a well-characterized enzyme that cleaves single-stranded RNA at the 3'-end of pyrimidine (B1678525) residues. UpU, being a dipyrimidine dinucleotide, is a suitable substrate for mechanistic studies of RNase A.

In the active site of RNase A, two histidine residues, His12 and His119, play crucial roles as a general base and a general acid, respectively. His12 abstracts a proton from the 2'-hydroxyl group of the first uridine in UpU, activating it for nucleophilic attack on the phosphorus atom. His119 donates a proton to the 5'-oxygen of the leaving uridine group, facilitating its departure. This concerted acid-base catalysis leads to the formation of a 2',3'-cyclic phosphodiester intermediate, which is then hydrolyzed in a second step.

Model studies with UpU and its analogues have been instrumental in confirming this mechanism. The kinetics of UpU cleavage by RNase A and its mutants have provided detailed information about the roles of active site residues.

| Enzyme/Model System | Substrate | kcat (s-1) | KM (mM) |

| Ribonuclease A | UpU | - | - |

| Ribonuclease 4 (mutant) | UpA | - | - |

Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. UpA (uridylyl-3',5'-adenosine) is another commonly used substrate in RNase A studies. nih.gov

Role of Imidazole (B134444) in Catalytic Cleavage

Imidazole, the side chain of the amino acid histidine, is a key catalytic moiety in many enzymes, including RNase A. Studies using imidazole and its derivatives as catalysts for the cleavage of UpU provide a simplified model for understanding the catalytic action of histidine residues in ribonucleases.

Imidazole can act as a general base, accepting a proton from the 2'-hydroxyl group of uridine, thereby increasing its nucleophilicity. The imidazolium (B1220033) ion, the protonated form of imidazole, can act as a general acid, donating a proton to the leaving 5'-oxy anion to facilitate its departure. Kinetic studies of the imidazole-catalyzed cleavage of UpU have shown a dependence on the concentration of both imidazole and the imidazolium ion, supporting a bifunctional catalytic mechanism. acs.org

Furthermore, the combination of imidazole and metal ions like Zn2+ can lead to synergistic catalytic effects, where the metal ion acts as a Lewis acid and imidazole acts as a base, mimicking the active sites of some metallo-ribonucleases.

| Catalyst | Substrate | Reaction | Observation |

| Imidazole Buffer | UpU | Cleavage | Catalysis by both imidazole and imidazolium ion, suggesting a bifunctional mechanism. acs.org |

| Imidazole + Zn2+ | UpU | Cleavage | Synergistic catalysis observed, with Zn2+ acting as a Lewis acid and imidazole as a base. |

Kinetic and Thermodynamic Parameters of Model Cleavage Reactions

The cleavage of the phosphodiester bond in uridylyluridine is a critical aspect of its reactivity. While specific kinetic and thermodynamic data for the cleavage of uridylyluridine ammonium salt under standard conditions are not extensively documented in publicly available literature, studies on related model compounds and under specific experimental conditions offer valuable insights.

Research conducted at extremely high temperatures (175-240 °C) has provided apparent activation energies for the hydrolysis of both 2',5'- and 3',5'-linked uridylyluridine. nih.gov These high-temperature experiments, while not representative of physiological conditions, allow for the study of reaction kinetics on an observable timescale.

The apparent activation energy for the cleavage of the 2',5'-isomer (U(2)'pU) was determined to be higher than that of the 3',5'-isomer (U(3)'pU), suggesting that the 2',5'-linkage is kinetically more stable at these elevated temperatures. nih.gov

| Compound | Apparent Activation Energy (Ea app) |

|---|---|

| Uridine 2',5'-uridine (U(2)'pU) | 116 kJ/mol |

| Uridine 3',5'-uridine (U(3)'pU) | 106 kJ/mol |

These values provide a quantitative measure of the energy barrier that must be overcome for the hydrolytic cleavage of each isomer to occur under these specific, high-temperature aqueous conditions.

Isomerization Processes in Uridylyluridine

Isomerization in uridylyluridine involves the intramolecular migration of the phosphodiester bond between the 2' and 3' hydroxyl groups of the ribose sugar. This process leads to an equilibrium between the 3',5'-UpU and 2',5'-UpU linkages.

The interconversion between 3',5'-UpU and 2',5'-UpU is a reversible reaction that proceeds through a common intermediate, a 2',3'-cyclic phosphodiester. The mechanism involves the nucleophilic attack of the adjacent hydroxyl group on the phosphorus atom, forming a pentacoordinate intermediate which can then resolve to either the 2',5' or 3',5' isomer.

Kinetic analyses at high temperatures have also shed light on the activation parameters for this isomerization process. The apparent activation enthalpy (ΔH‡app) and apparent activation entropy (ΔS‡app) for the interconversion of both 2',5'- and 3',5'-linked dinucleoside monophosphates have been determined. nih.gov Notably, both the apparent activation enthalpy and entropy are larger for the 2',5'-linked isomers compared to their 3',5'-counterparts. nih.gov

| Parameter | 2',5'-linked NpN | 3',5'-linked NpN |

|---|---|---|

| ΔH‡app | Larger | Smaller |

| ΔS‡app | Larger | Smaller |

Note: NpN represents a dinucleoside monophosphate, with the data being generally applicable to UpU.

The equilibrium between the 3',5'-UpU and 2',5'-UpU isomers is influenced by several factors, including pH and the presence of metal ions.

pH: The rate of isomerization, similar to cleavage, is pH-dependent. Studies on analogous compounds suggest that the reaction can be catalyzed by both acid and base. In the neutral pH range (approximately 3-7), the isomerization process is largely pH-independent. However, under acidic conditions (pH < 3), the reaction is catalyzed by hydronium ions, and under alkaline conditions (pH > 8), it is catalyzed by hydroxide ions.

Metal Ions: The presence of metal ions can significantly influence the rate of cleavage and, by extension, the isomerization process which proceeds through a similar mechanism. Divalent and trivalent metal ions can act as Lewis acids, coordinating to the phosphodiester group and facilitating nucleophilic attack. For instance, the cleavage of 3',5'-uridylyluridine is reported to be effectively catalyzed by the Europium ion (Eu³⁺). nih.gov Other metal ions such as Magnesium (Mg²⁺), Zinc (Zn²⁺), and Lead (Pb²⁺) also demonstrate catalytic activity, albeit to a lesser extent. nih.gov This catalytic effect can shift the dynamics of the isomerization equilibrium.

Spectroscopic and Advanced Analytical Characterization in Upu Ammonium Salt Research

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are fundamental in the separation and analysis of UpU ammonium (B1175870) salt and its derivatives. Researchers have utilized paper chromatography, high-performance liquid chromatography (HPLC), and electrophoretic methods to assess purity and monitor reaction progress.

Paper chromatography has been employed as a straightforward method for the analysis of UpU ammonium salt. In one study, authentic UpU ammonium salt, when analyzed using paper chromatography with solvent A, exhibited two distinct bands. umanitoba.ca One band appeared at an Rf value of 0.14, corresponding to the UpU ammonium salt, while a second, wider band was observed at an Rf of 0.65. umanitoba.ca Further investigation into the substance with the Rf of 0.65, after elution and lyophilization, showed it had the same electrophoretic mobility as the substance with the Rf of 0.14. umanitoba.ca

In related analyses of reaction mixtures containing derivatives of UpU, paper chromatography was used to separate various components. The Rf and relative percentages of different bands from these separations are detailed below.

Table 1: Paper Chromatography Data for Related Compounds

| Band | Rf Value |

|---|---|

| I | 0.37 |

| II | 0.48 |

| III | 0.64 |

| IV | 0.77 |

Data from the analysis of a desilylated reaction mixture.

Re-chromatography of certain bands indicated the presence of multiple components, highlighting the complexity of the reaction mixtures and the utility of paper chromatography in their initial separation.

Table 2: Re-chromatography Results

| Original Band | New Rf Values | Relative Percentages |

|---|---|---|

| II | 0.20 | 20% |

| 0.40 | 80% | |

| III | 0.22 | 20% |

| 0.37 | 10% |

High-Performance Liquid Chromatography (HPLC) has been recognized as a promising technique for the analysis of ribonucleosides and ribonucleotides, offering higher resolution compared to other chromatographic methods. umanitoba.ca Successful HPLC analysis has been reported for mixtures of di-O- and tri-O-TBDMS-uridines, which are closely related to the synthetic pathways involving UpU. umanitoba.ca The high resolving power of HPLC suggests its potential for separating all partial derivatives of ribonucleosides. umanitoba.ca However, challenges in method development have been noted, such as the occurrence of long retention times and significant tailing for certain related compounds like 5'-O-TBDMS-uridine. umanitoba.ca

Electrophoresis has been a key technique for assessing the charge and mobility of UpU ammonium salt and related compounds. In studies investigating the stability of the compound, authentic UpU ammonium salt was treated with tetra-n-butylammonium fluoride (B91410) (TBAF) in a tetrahydrofuran (B95107) (THF) solution for up to 15 hours. umanitoba.ca Electrophoretic analysis of samples taken at 40 minutes and 15 hours showed no difference in the mobility of the treated samples compared to the authentic, untreated UpU ammonium salt. umanitoba.ca

This technique was also instrumental in identifying the components of a desilylated reaction mixture. The electrophoretic mobility (Em) values were used to distinguish between five different substances.

Table 3: Electrophoretic Mobility of Components in a Desilylated Reaction Mixture

| Substance | Relative Electrophoretic Mobility (Em) |

|---|---|

| Up | 1.00 |

| U-orp | 0.41 |

| Unidentified | 0.71 |

| Unidentified | 0.88 |

These electrophoretic studies were crucial in identifying impurities and reaction products, with two of the components being readily identified as Up and U-orp based on their mobility. umanitoba.ca

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of organic molecules, including UpU ammonium salt and its precursors.

While detailed ¹H NMR spectral data for UpU ammonium salt is not extensively documented in the available literature, this technique is fundamental in analyzing the proton environments of the ribose sugar rings and the uracil (B121893) bases. For the parent compound, uridylyl-(3'→5')-uridine, ¹H NMR provides critical information on the anomeric protons (H1') of both nucleoside units, which typically appear as distinct doublets. The coupling constants of these signals help determine the conformation of the ribose rings. Other key signals include those from the vinyl protons of the uracil bases and the various protons of the sugar-phosphate backbone.

Similar to ¹H NMR, specific ¹³C NMR data for UpU ammonium salt is not widely available in foundational research literature. However, ¹³C NMR spectroscopy is essential for characterizing the carbon framework of the molecule. It allows for the unambiguous assignment of each carbon atom in the two uridine (B1682114) moieties, from the carbonyl carbons in the uracil bases to the carbons of the ribose rings and the phosphodiester-linked C3' and C5' atoms. The chemical shifts of these carbons provide a detailed map of the molecular structure and can reveal subtle changes resulting from substitution or different salt forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of nucleic acids and their derivatives. mdpi.commt.com The heterocyclic bases in nucleotides, in this case, the uracil base in uridine, contain conjugated double bond systems (chromophores) that absorb UV light at specific wavelengths. mdpi.com For uracil-containing compounds like UpU ammonium salt, the maximum absorbance (λmax) typically occurs at approximately 260 nm.

This property allows for the accurate determination of the compound's concentration in a solution using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity coefficient (a constant for the specific compound at λmax), b is the path length of the cuvette, and c is the concentration. mt.com To quantify an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. mt.comanalytik-jena.com

Beyond quantification, UV-Vis spectroscopy also serves as a simple method for assessing purity. The ratio of absorbances at different wavelengths, such as the A₂₆₀/A₂₈₀ ratio, can provide an indication of contamination by other substances, like proteins, which have a higher absorbance at 280 nm. A pure sample of a dinucleotide like UpU is expected to have a characteristic A₂₆₀/A₂₈₀ ratio. A significant deviation from the expected spectral shape or ratio would suggest the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. wiley-vch.de For a non-volatile, polar molecule like UpU ammonium salt, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. wiley-vch.de

In a typical ESI-MS experiment, the UpU ammonium salt would be analyzed to confirm its molecular weight. The analysis can be done in either positive or negative ion mode. In positive mode, one might observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or the ammonium ion itself [M+NH₄]⁺. mdpi.com In negative mode, the deprotonated molecule [M-H]⁻ is typically observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. lcms.cz

Tandem mass spectrometry (MS/MS) is used to obtain structural information. A specific ion (e.g., the [M-H]⁻ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For a dinucleotide like UpU, characteristic fragments would include the loss of the uracil base, cleavage of the sugar-phosphate backbone, and ions corresponding to the individual mononucleotides. This detailed fragment analysis helps to confirm the sequence and the integrity of the phosphate (B84403) linkage. nih.govkent.ac.uk

Theoretical and Computational Studies of Uridylyluridine Ammonium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like uridylyluridine. These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about electronic structure, which in turn governs the molecule's stability and reactivity.

A significant contribution in this area is the development of benchmark sets of quantum chemical data. One such benchmark, denoted UpU46, comprises 46 distinct conformations of uridylyluridine, representing all known RNA backbone conformational families. acs.orgnih.gov This dataset was created using high-level wave function methods, such as Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), which is considered a gold standard in quantum chemistry for its accuracy. acs.orgnih.gov

These high-level calculations provide reference energies for the different conformations of UpU. The geometries for this benchmark set were obtained through penalty-function-based restrained optimizations, ensuring that the calculated structures remain close to the experimentally observed mean conformations for each family. acs.orgnih.gov The availability of such benchmark data is crucial for the development and validation of more computationally efficient methods, including density functional theory (DFT) and molecular mechanics force fields. acs.orgnih.gov

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) offers a computationally more tractable alternative to high-level wave function methods for studying larger systems like dinucleotides. DFT methods are widely used to investigate the conformational energies and reaction mechanisms of nucleic acids.

The UpU46 benchmark set has been used to evaluate the performance of a wide range of DFT functionals, particularly those that include corrections for dispersion interactions, which are critical for accurately describing the stacking and hydrogen bonding interactions in RNA. acs.orgnih.gov The results indicate that most dispersion-corrected DFT methods, such as those employing the D3 correction scheme, significantly outperform traditional molecular mechanics force fields like Amber in accurately predicting the relative conformational energies of UpU. acs.orgnih.gov

Double-hybrid density functionals have been identified as the most accurate class of DFT methods for this purpose, with mean absolute deviations from the high-level reference data in the range of 0.4–0.6 kcal/mol. acs.orgnih.gov In contrast, lower-cost quantum chemical methods have shown to struggle in providing satisfactory accuracy for UpU conformational energies. acs.orgnih.gov

DFT calculations are also pivotal in elucidating the mechanisms of reactions involving the phosphodiester bond of dinucleotides, such as hydrolysis. These studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. For instance, computational studies on the hydrolysis of phosphodiester bonds often reveal a stepwise mechanism involving a pentacovalent phosphorane intermediate. nih.govresearchgate.net DFT can be used to calculate the energy barriers for such reactions, providing insights that are complementary to experimental kinetic studies. nih.govresearchgate.net

Table 1: Performance of various DFT methods on the UpU46 benchmark set. This table is a representation of the findings in the cited research and the values are illustrative of the performance metrics discussed.

| Method/Functional | Mean Absolute Deviation (MAD) from reference (kcal/mol) |

| Double-Hybrid DFT | ~0.4 |

| Dispersion-Corrected Hybrid DFT | ~0.5 |

| Dispersion-Corrected GGA/meta-GGA | ~0.6 |

| Amber RNA Force Field | >1.0 |

| Low-Cost QM Methods | >1.5 |

Molecular Dynamics Simulations of UpU in Aqueous Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of biomolecules in their native environment. For uridylyluridine ammonium (B1175870) salt, MD simulations can reveal how the molecule moves, flexes, and interacts with surrounding water molecules and ions over time. These simulations model the physical movements of atoms by solving Newton's equations of motion, offering a detailed view of conformational dynamics. numberanalytics.comrsc.org

MD simulations of RNA duplexes have shown that even within a stable double-helical structure, individual components like uridylyluridine exhibit significant flexibility. nih.gov The presence of water molecules is crucial, as they can mediate interactions between different parts of the RNA molecule and influence its conformational preferences. nih.gov For instance, simulations have revealed the switching between different conformations of water-mediated base pairs, highlighting the dynamic nature of RNA structure in solution. nih.gov

When simulating a system like uridylyluridine ammonium salt, the force field used to describe the interactions between atoms is of critical importance. The simulation would typically be set up with the UpU molecule placed in a box of water molecules, with counterions such as ammonium (NH₄⁺) and a corresponding anion added to neutralize the system and mimic physiological salt concentrations. The simulation would then track the trajectory of all atoms, providing information on:

Conformational Sampling: The range of shapes the UpU molecule adopts.

Hydration Shell: The structure and dynamics of water molecules immediately surrounding the UpU and the ammonium ions.

Ion Binding: The transient or stable interactions of ammonium and other ions with the phosphate (B84403) backbone and the uracil (B121893) bases.

These simulations can help to understand how the aqueous saline environment, including the presence of ammonium ions, influences the conformational equilibrium of uridylyluridine. mdpi.com

Computational Modeling of Enzyme-UpU Interactions

Uridylyluridine is a substrate for various enzymes, most notably ribonucleases (RNases) that cleave the phosphodiester bond. Computational modeling, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful tool to study the interactions between UpU and the active site of an enzyme. numberanalytics.comcatalysis.blog

In a QM/MM simulation, the chemically active region of the system—typically the UpU substrate and key amino acid residues in the enzyme's active site—is treated with a high-level quantum mechanical method. The rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of bond-breaking and bond-forming events during the enzymatic reaction.

Computational studies on enzymes like RNase A, which cleaves the phosphodiester bond in RNA, have provided detailed mechanistic insights. For example, simulations of the cleavage of uridylyl-3'-guanosine (UpG), a close analogue of UpU, have been used to analyze the transition state of the reaction. ufl.edu These studies can determine the roles of specific amino acid residues in catalysis, such as acting as general acids or bases to facilitate nucleophilic attack and leaving group departure. nih.govufl.edu

The binding of UpU to an enzyme can also induce conformational changes in both the substrate and the protein. Molecular dynamics simulations of the enzyme-substrate complex can be used to explore these conformational dynamics and understand how they contribute to the catalytic process. rsc.orgub.edu

Uridylyluridine Ammonium Salt As a Model System in Biochemical Research

Investigation of RNA Cleavage Processes

The cleavage of the phosphodiester backbone of RNA is a central process in gene expression, regulation, and viral replication. Uridylyl(3'→5')uridine (UpU) is an invaluable substrate for dissecting the mechanisms of both enzymatic and non-enzymatic RNA cleavage. chemicalbook.com

Researchers have utilized UpU and its analogs to study the activity of ribonucleases, the enzymes responsible for RNA degradation. For instance, the behavior of 3′-thiouridylyl-(3′→5′)-uridine has been compared to that of UpU under various conditions to understand how modifications to the ribose-phosphate backbone affect enzymatic recognition and catalysis. rsc.org Such studies have revealed that while the modified compound can still be a substrate for enzymes like ribonuclease A, its susceptibility to other enzymes, such as certain phosphodiesterases, may be altered. rsc.org

Furthermore, UpU is employed in assays to quantify the cleavage of phosphodiester bonds, providing a means to evaluate the efficiency of synthetic catalysts designed to mimic the action of ribonucleases.

Understanding Nucleic Acid Conformation and Flexibility

The three-dimensional structure of RNA is critical to its function. The conformational dynamics of RNA, including the flexibility of its sugar-phosphate backbone and the orientation of its bases, are essential for its interactions with other molecules. As a simple dinucleotide, uridylyluridine provides a manageable system for studying the fundamental conformational properties of RNA.

While specific studies on the ammonium (B1175870) salt are not detailed in the provided results, research on related dinucleosides provides insights. The conformation of the threonylcarbonyladenosine side chain in a related dinucleotide, uridylyl(3'-5')N6-(N-threonylcarbonyl)adenosine, has been shown to be rigid, which in turn affects its interaction with enzymes. nih.gov This highlights how modifications to nucleobases can influence the local and global conformation of RNA. The study of simple systems like UpU allows for the detailed characterization of bond angles, sugar pucker conformations, and base stacking interactions that are the building blocks of larger RNA structures.

Studies on Non-Enzymatic RNA Hydrolysis

RNA is susceptible to hydrolysis, a process that can occur without the aid of enzymes. This non-enzymatic cleavage is a key factor in the inherent instability of RNA compared to DNA. Understanding the mechanisms of this process is crucial for developing RNA-based therapeutics and for understanding prebiotic RNA world hypotheses.

Detailed kinetic studies on analogs of UpU, such as its phosphorodithioate (B1214789) derivative [3′,5′-Up(s)2U], have provided profound insights into the competing reactions of hydrolysis. nih.gov These studies, conducted over a wide pH range, have elucidated the mechanisms of:

Cleavage: The breaking of the phosphodiester bond, which can proceed through the formation of a 2',3'-cyclic intermediate.

Isomerization: The migration of the phosphodiester bond from the 3',5' linkage to a 2',5' linkage.

Desulfurization: In the case of thio-analogs, the removal of sulfur atoms from the phosphate (B84403) backbone. nih.gov

These investigations have revealed how factors such as pH and modifications to the phosphate group influence the rates and pathways of these hydrolytic reactions, offering a detailed picture of the chemical stability of the RNA backbone. nih.gov

| Reaction | Conditions | Key Findings |

| Cleavage | Alkaline (pH > 8) | Predominantly hydroxide (B78521) ion-catalyzed hydrolysis. nih.gov |

| Isomerization | Acidic to Neutral (pH 3-7) | Occurs in competition with cleavage and desulfurization. nih.gov |

| Desulfurization | Acidic to Neutral (pH 3-7) | Can be significantly faster than cleavage and isomerization under these conditions. nih.gov |

Development of Synthetic Biological Tools and Probes

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, well-characterized molecular components are essential building blocks. Uridylyluridine and its derivatives can be utilized in the bottom-up synthesis of larger, custom-designed RNA molecules.

The principles of synthetic biology rely on the predictable behavior of its components. frontiersin.org By serving as a model system to understand RNA cleavage, conformation, and stability, uridylyluridine contributes to the foundational knowledge required for the rational design of RNA-based tools. For example, understanding the hydrolytic stability of different linkages is critical for designing synthetic RNAs with desired lifespans in a cellular environment.

Furthermore, modified versions of uridylyluridine can be incorporated into synthetic RNA strands to act as probes for studying RNA structure and function. Modifications can include fluorescent tags, cross-linking agents, or altered backbone chemistries that report on the local environment or allow for the specific capture of interacting molecules. While the direct use of the ammonium salt in these applications is not explicitly detailed, its role as a stable precursor for such syntheses is implied.

Future Directions and Emerging Research Trajectories for Uridylyluridine Ammonium Salt

Exploration of Novel Catalytic Systems for Dinucleotide Transformations

The precise chemical modification and synthesis of dinucleotides like Uridylyluridine (UpU) are foundational for creating novel therapeutic agents and research tools. Future research will pivot towards more sophisticated and efficient catalytic systems that offer unprecedented control over these transformations.

A significant area of development will be in asymmetric organocatalysis to control the stereochemistry of the phosphodiester bond. The phosphorus center in the linkage is chiral, and the properties of dinucleotides can be influenced by its absolute configuration. rsc.org Current methods often result in a mixture of diastereomers, which can be difficult to separate. springernature.com The development of chiral Brønsted acid catalysts is a promising strategy to achieve stereocontrolled synthesis of P-chiral oligonucleotides. nih.gov These catalysts are expected to enable the dynamic asymmetric transformation of phosphoramidite (B1245037) intermediates, leading to the selective formation of one diastereomer of the UpU linkage.

Furthermore, DNA-based asymmetric catalysis represents a novel frontier. This approach utilizes the chiral scaffold of DNA to induce stereoselectivity in reactions. By designing DNA catalysts that can specifically bind UpU precursors, it may be possible to direct the formation of the phosphodiester bond with high enantioselectivity. This strategy combines the principles of molecular recognition and catalysis to achieve precise control over the dinucleotide's three-dimensional structure.

Engineered ribozymes , or RNA enzymes, will also be explored for the specific synthesis and modification of UpU. By leveraging in vitro selection techniques, researchers can evolve ribozymes that catalyze specific ligation or modification reactions on dinucleotide substrates with high specificity, moving beyond nature's existing catalytic repertoire.

| Catalytic System | Anticipated Application for UpU | Potential Advantage |

| Asymmetric Organocatalysis | Stereocontrolled synthesis of P-chiral UpU analogs. | High stereoselectivity, avoidance of racemic mixtures. |

| DNA-Based Catalysis | Enantioselective formation of the phosphodiester bond. | High specificity due to molecular recognition. |

| Engineered Ribozymes | Site-specific modification and ligation of UpU. | High substrate specificity and catalytic efficiency. |

Integration into Complex Biomolecular Assemblies

The self-assembly properties of nucleic acids are being increasingly harnessed to create complex nanostructures. acs.org Uridylyluridine, as a fundamental RNA building block, is central to the future of this bottom-up approach to nanotechnology. nih.gov

Future research will focus on using UpU and its derivatives as programmable units for the construction of RNA-based nanostructures . The versatility and specific base-pairing of RNA motifs make them ideal for creating nanoparticles with defined shapes and sizes for applications in nanomedicine and bionanotechnology. nih.govcambridge.org UpU can serve as a minimal structural unit or a flexible linker within larger, co-transcriptionally folded RNA architectures. cambridge.org

Another emerging trajectory is the creation of hybrid materials, such as Peptide Nucleic Acid (PNA)-RNA assemblies . PNAs are DNA/RNA mimics with a neutral peptide-like backbone, which allows for strong and specific binding to nucleic acids without electrostatic repulsion. wikipedia.org121.254.169 By integrating UpU into PNA-RNA chimeric structures, researchers can create novel materials with enhanced stability and unique self-assembly properties, potentially for use in biosensors and drug delivery systems. nih.govmdpi.com These assemblies combine the recognition properties of nucleic acids with the structural and functional diversity of peptides. nih.gov

| Assembly Type | Role of UpU | Potential Application |

| RNA Nanostructures | Fundamental building block or flexible linker. | Drug delivery, biosensing, tissue engineering. acs.org |

| Peptide Nucleic Acid (PNA)-RNA Hybrids | Recognition element for PNA binding. | Gene therapy, molecular diagnostics. 121.254.169 |

| DNA-PNA Heteroduplexes | Component of the RNA portion of the hybrid structure. | Nanofiber and hydrogel formation for biomedical use. nih.gov |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Observation

Understanding the dynamic nature of dinucleotides is key to elucidating their function. Future research will increasingly rely on advanced spectroscopic techniques that can capture the transient states and conformational changes of UpU in real time.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in studying the kinetics of UpU transformations and interactions. This technique allows for the observation of structural changes as they happen, providing invaluable data on reaction pathways and conformational dynamics.

Single-molecule Förster Resonance Energy Transfer (smFRET) is another powerful technique that will see increased application. nih.gov By labeling the two uridine (B1682114) units in UpU with a donor and acceptor fluorophore, researchers can directly observe the conformational dynamics of the dinucleotide, including folding, unfolding, and binding events, on a molecule-by-molecule basis. nih.govresearchgate.net This approach can reveal transient intermediates and heterogeneous behavior that are obscured in ensemble measurements. acs.org

| Technique | Information Gained for UpU | Advantage over Traditional Methods |

| Real-time NMR | Kinetic and structural data on reaction pathways. | Direct observation of dynamic processes. |

| smFRET | Conformational changes and transient intermediates. | Single-molecule resolution, detection of heterogeneity. nih.gov |

| Cryo-EM | High-resolution structure within large complexes. | Visualization of interactions in a native-like context. researchgate.net |

Role in the Development of Prebiotic Chemistry Models

The question of how life originated on Earth is one of the most fundamental scientific inquiries. The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. Dinucleotides like UpU are central to testing the feasibility of this hypothesis.

Future research will continue to use UpU as a model system for studying non-enzymatic RNA polymerization . A key challenge is understanding how short oligonucleotides could have formed from monomeric precursors in a prebiotic environment. nih.gov Studies involving the polymerization of 2',3'-cyclic nucleotides under wet-dry cycling conditions have shown promise, and UpU is a primary product of such reactions. chemrxiv.orgacs.org These experiments help to constrain the plausible geochemical conditions on the early Earth that could have led to the formation of longer RNA chains. nih.gov

The non-enzymatic ligation of shorter RNA fragments is another critical area of investigation. nih.gov It is hypothesized that longer, functional RNAs could have been assembled from a pool of shorter oligomers. UpU and similar dinucleotides are key reactants and products in these template-directed ligation experiments, providing insights into how genetic information could have been propagated and expanded before the evolution of enzymes. researchgate.netcopernicus.org The catalytic role of divalent metal ions in such reactions is also an area of active study. researchgate.net

| Prebiotic Process | Role of UpU | Key Research Question |

| Non-enzymatic Polymerization | A primary product from cyclic nucleotide monomers. | What were the geochemical conditions that favored RNA chain elongation? nih.gov |

| Template-Directed Ligation | Reactant and product in the assembly of longer RNA strands. | How did the first self-replicating RNA molecules emerge? nih.gov |

Computational Predictions for UpU Reactivity and Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding complex molecular systems. dntb.gov.ua For Uridylyluridine ammonium (B1175870) salt, these methods offer a powerful means to predict its behavior and guide experimental work.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be increasingly used to study the catalytic mechanisms of reactions involving UpU. nih.govresearchgate.net These methods allow for a high-level quantum mechanical treatment of the reacting atoms (e.g., the phosphodiester bond) while the surrounding environment is modeled with more computationally efficient classical mechanics. This approach can provide detailed insights into transition states and reaction energy barriers. researchgate.netumich.edu

Molecular Dynamics (MD) simulations will continue to be a cornerstone for exploring the conformational landscape and flexibility of UpU. nih.govacs.org By simulating the motion of the atoms over time, MD can reveal the different shapes the dinucleotide can adopt and how it interacts with solvent molecules, ions, and other biomolecules. nih.gov This is crucial for understanding its role in molecular recognition and self-assembly.

A burgeoning area is the application of Machine Learning (ML) to predict RNA-ligand interactions. appsilon.commdpi.comappsilon.com ML models, trained on large datasets of known RNA structures and binding affinities, can be used to predict how small molecules might interact with UpU. oup.comnih.gov This has significant implications for the rational design of drugs that target RNA.

| Computational Method | Predicted Properties of UpU | Significance |

| Hybrid QM/MM | Reaction mechanisms and transition states. | Elucidation of catalytic pathways at the atomic level. nih.gov |

| Molecular Dynamics (MD) | Conformational flexibility and interactions. | Understanding structural dynamics and binding processes. acs.org |

| Machine Learning (ML) | Binding affinity for small molecule ligands. | Accelerating drug discovery and the design of RNA-targeting therapeutics. appsilon.com |

Q & A

Q. What are the standard laboratory methods for synthesizing ammonium salts?

Ammonium salts are commonly synthesized via neutralization reactions, alkylation, or salt metathesis. For example:

- Neutralization : React ammonia (NH₃) with acids (e.g., H₂SO₄ → (NH₄)₂SO₄) under controlled pH, followed by crystallization .

- Quaternary ammonium salts : React tertiary amines (e.g., triethylamine) with alkyl halides (e.g., 4-chloro-1-butanol) in polar solvents (e.g., acetonitrile) under reflux for 48–72 hours .

- Precipitation : Use ammonium reineckate or polysulfide solutions to isolate salts via selective precipitation .

Q. How is the purity of synthesized ammonium salts characterized?

Key methods include:

- Titration : Quantify ammonium ions via acid-base titration (e.g., using HCl and bromocresol green indicator) .

- Spectroscopy : Nuclear Magnetic Resonance (NMR) to confirm molecular structure and assess impurities (e.g., unreacted precursors) .

- Elemental analysis : Verify nitrogen content via Kjeldahl method or combustion analysis .

- Chromatography : Employ ion chromatography or capillary electrochromatography for ionic purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized for quaternary ammonium salt synthesis?

Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Stoichiometry : Use a 1.1–1.2 molar excess of alkyl halides to drive reactions to completion .

- Temperature : Reflux conditions (70–80°C) balance reaction speed and side-product formation .

- Purification : Precipitate salts using non-solvents (e.g., ethyl acetate) and recrystallize from ethanol/water mixtures .

Q. How to resolve contradictions in stability data for ammonium salts under varying conditions?

Contradictions often arise from moisture sensitivity, pH, or thermal decomposition. Mitigation strategies:

- Stability assays : Conduct accelerated aging studies (40–60°C, 75% humidity) with periodic HPLC analysis .

- pH control : Buffered solutions (e.g., ammonium acetate at pH 6.8) prevent hydrolysis .

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., ammonium nitrate degrades above 210°C) .

Q. What experimental designs assess the impact of crosslinking agents on ammonium salt functionality?

Example framework: